molecular formula C24H15Cl2NO5 B3505489 3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No. B3505489
M. Wt: 468.3 g/mol
InChI Key: REPUKANFJOPWSK-UHFFFAOYSA-N
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Description

3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound also exhibits antioxidant properties by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound also exhibits antioxidant effects by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments is its ability to exhibit multiple therapeutic effects, such as anti-inflammatory and antioxidant properties. However, one limitation is that the compound may exhibit toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

Future research on 3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate could focus on its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further studies could also investigate the compound's ability to inhibit the growth of cancer cells and its potential as a chemotherapeutic agent. In addition, research could focus on developing novel derivatives of this compound with improved therapeutic properties.

Scientific Research Applications

Research on 3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has primarily focused on its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(3-benzoylphenyl)methyl 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl2NO5/c25-19-10-17-18(11-20(19)26)24(31)27(23(17)30)12-21(28)32-13-14-5-4-8-16(9-14)22(29)15-6-2-1-3-7-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPUKANFJOPWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)COC(=O)CN3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
3-benzoylbenzyl (5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

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